4-Bromo-6-(3-chlorophenyl)pyrimidine
Overview
Description
4-Bromo-6-(3-chlorophenyl)pyrimidine is a heterocyclic aromatic organic compound It consists of a pyrimidine ring substituted with a bromine atom at the 4-position and a 3-chlorophenyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-(3-chlorophenyl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorobenzonitrile and 4-bromopyrimidine.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Procedure: The 3-chlorobenzonitrile is first converted to 3-chlorobenzylamine through a reduction reaction. This intermediate is then reacted with 4-bromopyrimidine under heating to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-(3-chlorophenyl)pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Bromo-6-(3-chlorophenyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antiviral activities.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biological studies to investigate the interactions of pyrimidine derivatives with biological targets.
Mechanism of Action
The mechanism of action of 4-Bromo-6-(3-chlorophenyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary based on the structure of the derivatives and the biological context.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-6-(4-chlorophenyl)pyrimidine: Similar structure but with the chlorine atom at the 4-position of the phenyl ring.
4-Bromo-6-(2-chlorophenyl)pyrimidine: Similar structure but with the chlorine atom at the 2-position of the phenyl ring.
4-Chloro-6-(3-bromophenyl)pyrimidine: Similar structure but with the positions of bromine and chlorine atoms swapped.
Uniqueness
4-Bromo-6-(3-chlorophenyl)pyrimidine is unique due to the specific positioning of the bromine and chlorine atoms, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct biological activities and applications compared to its analogs.
Biological Activity
Overview
4-Bromo-6-(3-chlorophenyl)pyrimidine is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrimidine ring substituted with a bromine atom at the 4-position and a 3-chlorophenyl group at the 6-position, which influences its reactivity and biological interactions.
The synthesis of this compound typically involves starting materials such as 3-chlorobenzonitrile and 4-bromopyrimidine. The reaction is usually conducted under anhydrous conditions using a base like potassium carbonate in polar aprotic solvents such as dimethylformamide (DMF) . The compound can undergo various chemical reactions, including substitution, oxidation, and coupling reactions, which allow for the formation of diverse derivatives with potentially enhanced biological activity .
Antimicrobial Activity
Research indicates that derivatives of pyrimidine compounds, including those with bromo and chloro substitutions, exhibit significant antimicrobial properties. For example, studies have shown that bromo-substituted pyrimidines display higher antibacterial activity against Gram-negative bacteria like Escherichia coli, while showing limited effectiveness against Gram-positive strains such as Staphylococcus aureus .
A comparative study highlighted that the order of potency for various derivatives was influenced by the position and type of substituents. Specifically, compounds with meta-bromo substitutions demonstrated notable antinociceptive effects comparable to standard analgesics like aspirin .
Compound | Tail-flick Latency Mean ± SEM |
---|---|
Naïve Control (0.5% CMC) | 2.3 ± 0.204 |
Aspirin (25 mg/kg, i.p.) | 9.0 ± 1.061*** |
Compound 1 (100 mg/kg, i.p.) | 6.0 ± 0.694 |
Compound 2 (100 mg/kg, i.p.) | 5.3 ± 0.122 |
Compound 4 (100 mg/kg, i.p.) | 9.0 ± 1.061*** |
Anticancer Activity
The antiproliferative activity of pyrimidine derivatives has been extensively studied in various cancer cell lines. A recent investigation into quinazoline-pyrimidine hybrids indicated that compounds similar to this compound exhibit significant cytotoxic effects against human cancer cell lines such as A549 (lung adenocarcinoma), SW-480 (colorectal cancer), and MCF-7 (breast cancer). The most effective compounds demonstrated IC50 values lower than those of standard chemotherapy agents like Cisplatin .
For instance, a compound with similar structural features showed IC50 values of against A549 cells, indicating promising potential for further development .
The mechanism through which this compound exerts its biological effects is likely multifaceted, involving interactions with various molecular targets such as enzymes or receptors. The unique positioning of the bromine and chlorine atoms can influence binding affinity and selectivity towards these targets, thereby modulating biological responses .
Case Studies
- Antimicrobial Efficacy : In a study evaluating the antimicrobial properties of several pyrimidine derivatives, the meta-bromo substitution was found to enhance activity against E. coli significantly compared to other substitutions . This suggests that careful selection of substituent positions can optimize antimicrobial efficacy.
- Cytotoxicity in Cancer Research : A series of synthesized compounds were tested for their antiproliferative effects on cancer cell lines, revealing that certain substitutions led to improved cytotoxicity compared to traditional chemotherapeutics . The findings underscore the potential for developing new anticancer agents based on this scaffold.
Properties
IUPAC Name |
4-bromo-6-(3-chlorophenyl)pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClN2/c11-10-5-9(13-6-14-10)7-2-1-3-8(12)4-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNZRAIKRBCGRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=NC=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.